molecular formula C23H22N4O B11642865 6-Amino-3-(4-methylphenyl)-4-(2,4,6-trimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(4-methylphenyl)-4-(2,4,6-trimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11642865
M. Wt: 370.4 g/mol
InChI Key: INONIOMJXCGPPI-UHFFFAOYSA-N
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Description

6-Amino-3-(4-methylphenyl)-4-(2,4,6-trimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrano[2,3-c]pyrazole core, which is a fused ring system containing both pyran and pyrazole rings, along with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(4-methylphenyl)-4-(2,4,6-trimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step reaction sequence. One common method involves the condensation of 4-methylbenzaldehyde, 2,4,6-trimethylbenzaldehyde, malononitrile, and hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as piperidine or triethylamine may be employed to facilitate the reaction, and purification techniques like recrystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(4-methylphenyl)-4-(2,4,6-trimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or acyl groups.

Scientific Research Applications

6-Amino-3-(4-methylphenyl)-4-(2,4,6-trimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Chemical Biology: Researchers use this compound to investigate biological pathways and molecular interactions.

    Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-methylphenyl)-4-(2,4,6-trimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-(4-chlorophenyl)-4-(2,4,6-trimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-3-(4-methoxyphenyl)-4-(2,4,6-trimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

Compared to similar compounds, 6-Amino-3-(4-methylphenyl)-4-(2,4,6-trimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to the presence of specific substituents such as the 4-methylphenyl and 2,4,6-trimethylphenyl groups. These substituents contribute to its distinct chemical properties, biological activities, and potential applications. The compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate for various research and industrial applications.

Properties

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

IUPAC Name

6-amino-3-(4-methylphenyl)-4-(2,4,6-trimethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H22N4O/c1-12-5-7-16(8-6-12)21-20-19(18-14(3)9-13(2)10-15(18)4)17(11-24)22(25)28-23(20)27-26-21/h5-10,19H,25H2,1-4H3,(H,26,27)

InChI Key

INONIOMJXCGPPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=C(C=C(C=C4C)C)C

Origin of Product

United States

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